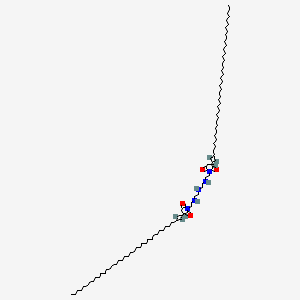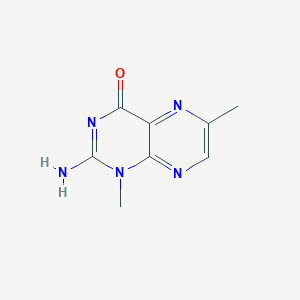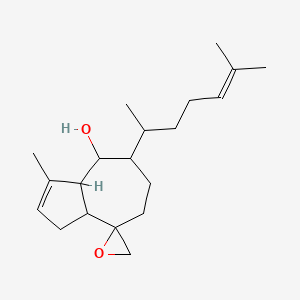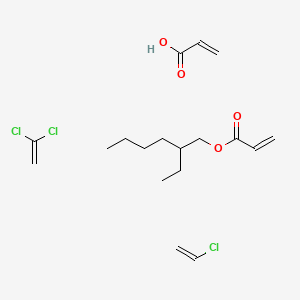
Chloroethene;1,1-dichloroethene;2-ethylhexyl prop-2-enoate;prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Chloroethene;1,1-dichloroethene;2-ethylhexyl prop-2-enoate;prop-2-enoic acid” is a combination of four distinct chemical entities, each with unique properties and applications.
Métodos De Preparación
Chloroethene: Chloroethene is produced industrially by the thermal cracking of 1,2-dichloroethane, which is itself produced by the chlorination of ethylene . The reaction conditions typically involve high temperatures and the presence of a catalyst such as iron(III) chloride.
1,1-Dichloroethene: 1,1-Dichloroethene is produced by the dehydrochlorination of 1,1,2-trichloroethane . This reaction is typically carried out in the presence of a base such as sodium hydroxide at elevated temperatures.
2-Ethylhexyl prop-2-enoate: 2-Ethylhexyl prop-2-enoate is synthesized by the esterification of 2-ethylhexanol with acrylic acid . This reaction is typically catalyzed by an acid such as sulfuric acid and carried out under reflux conditions.
Prop-2-enoic acid: Prop-2-enoic acid is produced by the oxidation of propylene in the presence of a catalyst such as molybdenum oxide . This reaction is typically carried out at high temperatures and pressures.
Análisis De Reacciones Químicas
Chloroethene: Chloroethene undergoes addition polymerization to form polyvinyl chloride (PVC) . This reaction is typically initiated by free radicals and carried out under high pressure and temperature.
1,1-Dichloroethene: 1,1-Dichloroethene undergoes polymerization to form polyvinylidene chloride (PVDC) . This reaction is typically initiated by free radicals and carried out under high pressure and temperature.
2-Ethylhexyl prop-2-enoate: 2-Ethylhexyl prop-2-enoate undergoes free-radical polymerization to form poly(2-ethylhexyl acrylate) . This reaction is typically carried out in the presence of a free-radical initiator such as benzoyl peroxide.
Prop-2-enoic acid: Prop-2-enoic acid undergoes polymerization to form polyacrylic acid . This reaction is typically initiated by free radicals and carried out under high pressure and temperature.
Aplicaciones Científicas De Investigación
Chloroethene: Chloroethene is primarily used in the production of polyvinyl chloride (PVC), which is used in a wide range of applications including pipes, cables, and packaging materials .
1,1-Dichloroethene: 1,1-Dichloroethene is used in the production of polyvinylidene chloride (PVDC), which is used in food packaging and as a barrier material in various applications .
2-Ethylhexyl prop-2-enoate: 2-Ethylhexyl prop-2-enoate is used in the production of adhesives, coatings, and sealants . It is also used in the production of pressure-sensitive adhesives and as a plasticizer in various applications.
Prop-2-enoic acid: Prop-2-enoic acid is used in the production of superabsorbent polymers, which are used in diapers, adult incontinence products, and other absorbent materials . It is also used in the production of water treatment chemicals and as a monomer in the production of various polymers and resins.
Mecanismo De Acción
Chloroethene: Chloroethene undergoes addition polymerization to form polyvinyl chloride (PVC) . The polymerization reaction is initiated by free radicals, which add to the double bond of the chloroethene molecule, forming a new radical that can react with another chloroethene molecule. This process continues, forming a long chain of PVC.
1,1-Dichloroethene: 1,1-Dichloroethene undergoes polymerization to form polyvinylidene chloride (PVDC) . The polymerization reaction is initiated by free radicals, which add to the double bond of the 1,1-dichloroethene molecule, forming a new radical that can react with another 1,1-dichloroethene molecule. This process continues, forming a long chain of PVDC.
2-Ethylhexyl prop-2-enoate: 2-Ethylhexyl prop-2-enoate undergoes free-radical polymerization to form poly(2-ethylhexyl acrylate) . The polymerization reaction is initiated by free radicals, which add to the double bond of the 2-ethylhexyl prop-2-enoate molecule, forming a new radical that can react with another 2-ethylhexyl prop-2-enoate molecule. This process continues, forming a long chain of poly(2-ethylhexyl acrylate).
Prop-2-enoic acid: Prop-2-enoic acid undergoes polymerization to form polyacrylic acid . The polymerization reaction is initiated by free radicals, which add to the double bond of the prop-2-enoic acid molecule, forming a new radical that can react with another prop-2-enoic acid molecule. This process continues, forming a long chain of polyacrylic acid.
Comparación Con Compuestos Similares
Chloroethene: Chloroethene is similar to other vinyl compounds such as vinyl fluoride and vinyl bromide . chloroethene is unique in its widespread use in the production of polyvinyl chloride (PVC).
1,1-Dichloroethene: 1,1-Dichloroethene is similar to other dichloroethenes such as 1,2-dichloroethene . 1,1-dichloroethene is unique in its use in the production of polyvinylidene chloride (PVDC).
2-Ethylhexyl prop-2-enoate: 2-Ethylhexyl prop-2-enoate is similar to other acrylates such as butyl acrylate and methyl acrylate . 2-ethylhexyl prop-2-enoate is unique in its use in the production of pressure-sensitive adhesives and as a plasticizer.
Prop-2-enoic acid: Prop-2-enoic acid is similar to other carboxylic acids such as methacrylic acid and crotonic acid . prop-2-enoic acid is unique in its use in the production of superabsorbent polymers and water treatment chemicals.
Propiedades
Número CAS |
65045-76-3 |
|---|---|
Fórmula molecular |
C18H29Cl3O4 |
Peso molecular |
415.8 g/mol |
Nombre IUPAC |
chloroethene;1,1-dichloroethene;2-ethylhexyl prop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C11H20O2.C3H4O2.C2H2Cl2.C2H3Cl/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-2-3(4)5;1-2(3)4;1-2-3/h6,10H,3-5,7-9H2,1-2H3;2H,1H2,(H,4,5);1H2;2H,1H2 |
Clave InChI |
AIVWELPCACVONN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)C=C.C=CC(=O)O.C=CCl.C=C(Cl)Cl |
Números CAS relacionados |
65045-76-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


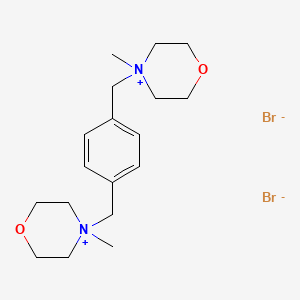
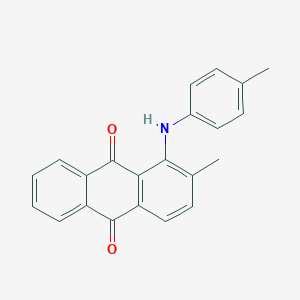
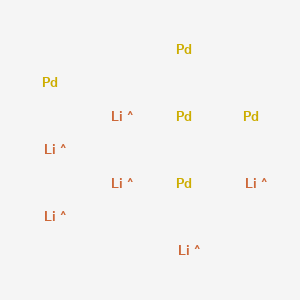
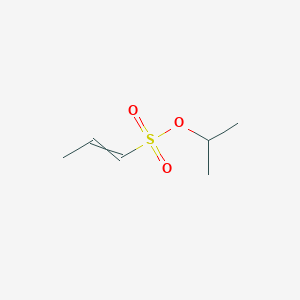
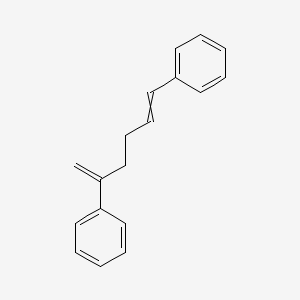
![Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate](/img/structure/B14505334.png)
![4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline](/img/structure/B14505344.png)
silane](/img/structure/B14505345.png)
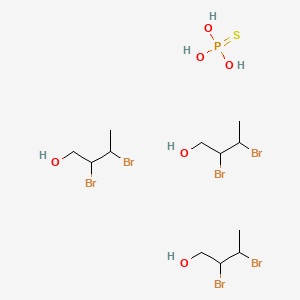
![2-Hydroxy-4-[(4-methoxyphenyl)sulfanyl]-3-phenylcyclobut-2-en-1-one](/img/structure/B14505351.png)
